4-amino-2-(2-hydroxyphenyl)-5H-chromeno[4,3-d]pyrimidin-5-one
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Overview
Description
4-amino-2-(2-hydroxyphenyl)-5H-chromeno[4,3-d]pyrimidin-5-one is a heterocyclic compound that belongs to the class of pyridopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a chromeno-pyrimidine core, which is a fused ring system combining a chromene and a pyrimidine ring. This unique structure contributes to its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-(2-hydroxyphenyl)-5H-chromeno[4,3-d]pyrimidin-5-one typically involves multi-step reactions starting from readily available starting materials One common synthetic route involves the condensation of 2-hydroxyacetophenone with urea in the presence of a catalyst to form the chromeno-pyrimidine core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also considered to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-amino-2-(2-hydroxyphenyl)-5H-chromeno[4,3-d]pyrimidin-5-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the nitro group yields an amine.
Scientific Research Applications
4-amino-2-(2-hydroxyphenyl)-5H-chromeno[4,3-d]pyrimidin-5-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-amino-2-(2-hydroxyphenyl)-5H-chromeno[4,3-d]pyrimidin-5-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, influencing cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidines: These compounds share a similar core structure but differ in the position of the nitrogen atoms and substituents.
Chromeno[4,3-d]pyrimidines: These compounds have a similar fused ring system but may have different functional groups.
Uniqueness
4-amino-2-(2-hydroxyphenyl)-5H-chromeno[4,3-d]pyrimidin-5-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a hydroxyl group and an amino group in specific positions allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-amino-2-(2-hydroxyphenyl)chromeno[4,3-d]pyrimidin-5-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O3/c18-15-13-14(10-6-2-4-8-12(10)23-17(13)22)19-16(20-15)9-5-1-3-7-11(9)21/h1-8,21H,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVDULHAXFLOYGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=C(C(=N2)N)C(=O)OC4=CC=CC=C43)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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